Product packaging for AC-D-TYR-OME(Cat. No.:CAS No. 65160-71-6)

AC-D-TYR-OME

Cat. No.: B3433913
CAS No.: 65160-71-6
M. Wt: 237.25 g/mol
InChI Key: KRMVXLWZDYZILN-LLVKDONJSA-N
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Description

Significance of Modified Amino Acids in Chemical Biology and Peptidomimetics

Modified amino acids are central to the fields of chemical biology and peptidomimetics, offering a strategy to overcome the inherent limitations of natural peptides as therapeutic agents. nih.govrsc.org Natural peptides often suffer from metabolic instability, leading to short half-lives and low oral bioavailability due to enzymatic degradation. nih.gov Chemical modifications to amino acids can circumvent these issues. rsc.org For instance, the incorporation of unnatural amino acids can enhance resistance to proteolysis. nih.gov These modifications allow for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved therapeutic properties, such as increased stability and bioavailability. nih.govresearchgate.net

Overview of D-Amino Acid Derivatives in Biochemical Probes and Synthetic Constructs

The use of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, is a key strategy in the design of modified peptides. nih.gov The incorporation of D-amino acids into peptide sequences can significantly improve metabolic stability because most endogenous enzymes are specific for L-amino acids and cannot readily hydrolyze peptide bonds involving D-amino acids. nih.gov This resistance to enzymatic degradation makes D-amino acid derivatives valuable components in the development of therapeutic peptides. nih.gov

Furthermore, D-amino acid derivatives have been instrumental in the creation of biochemical probes. A notable example is the development of fluorescent D-amino acids (FDAAs), which can be incorporated into the peptidoglycan of bacterial cell walls by endogenous enzymes. acs.orgnih.gov These probes have enabled researchers to visualize peptidoglycan biosynthesis in living bacterial cells in real-time, providing crucial insights into bacterial growth and morphology. acs.orgnih.gov The biocompatibility and specificity of these probes make them powerful tools for studying bacterial cell wall dynamics and for screening new antibiotic candidates. acs.orgnih.gov

Historical Context of N-Acetylation and Methyl Esterification in Tyrosine Research

The chemical modification of amino acids, including N-acetylation and methyl esterification, has a long history in biochemical research. As early as 1950, researchers developed methods for the selective O-acetylation of L-tyrosine under acidic conditions. beilstein-journals.org A guiding principle was that acidic conditions favor O-acylation, while alkaline conditions favor N-acylation. beilstein-journals.org

Later, in 1957, an efficient method for preparing N-acetyl-L-tyrosine methyl ester was described. caltech.edu This work also detailed the conversion of this compound to its O-methyl derivative. caltech.edu These early studies laid the groundwork for using these modifications to protect functional groups during peptide synthesis and to create derivatives with altered properties for various research applications. The acetylation of the N-terminus is a common modification in naturally occurring peptides, such as peptaibols, which often feature an acetylated N-terminus and a reduced C-terminus. explorationpub.com

Rationale for Comprehensive Investigation of Ac-D-Tyr-OMe in Advanced Research

The unique structural features of this compound make it a compound of significant interest for advanced research. The presence of the D-enantiomer of tyrosine provides inherent resistance to enzymatic degradation, a desirable trait for therapeutic peptide development. nih.gov The N-acetyl and methyl ester modifications further enhance its stability and solubility, facilitating its use in a variety of experimental settings. chemimpex.com

This compound serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. chemimpex.com Its structural similarity to neurotransmitters also makes it a valuable tool in the development of drugs targeting neurological disorders. chemimpex.com The ability to incorporate this modified amino acid into peptides allows for the systematic investigation of structure-activity relationships, helping to identify key residues for biological function. wjarr.com The combination of enhanced stability, improved solubility, and synthetic versatility provides a strong rationale for the continued and comprehensive investigation of this compound in the pursuit of novel therapeutics and a deeper understanding of biological processes.

Physicochemical Properties of N-Acetyl-D-Tyrosine Methyl Ester

PropertyValue
Synonyms This compound
CAS Number 65160-71-6
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.3 g/mol
Appearance White powder
Melting Point 110-117 °C
Optical Rotation [a]D20 = -27.5 ± 2º (C=1 in MeOH)
Purity ≥ 98% (HPLC)
Data sourced from Chem-Impex. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B3433913 AC-D-TYR-OME CAS No. 65160-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVXLWZDYZILN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302604
Record name N-Acetyl-D-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65160-71-6
Record name N-Acetyl-D-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65160-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N Acetyl D Tyrosine Methyl Ester

Strategies for Stereoselective Synthesis of N-Acetyl-D-Tyrosine Methyl Ester

The synthesis of Ac-D-Tyr-OMe requires careful control of stereochemistry to ensure the desired D-configuration is obtained. Several methodologies have been developed to achieve this, focusing on efficient esterification and N-acetylation procedures, the strategic use of protecting groups, and the application of enzymatic methods.

Optimizing Esterification and N-Acetylation Procedures

The direct esterification and N-acetylation of D-tyrosine are fundamental steps in the synthesis of this compound. One common approach involves the esterification of N-acetyl-D-tyrosine. For instance, N-acetyl-L-tyrosine has been esterified using thionyl chloride and methanol (B129727), followed by crystallization upon addition of sodium bicarbonate solution. caltech.edu A similar approach can be applied to the D-enantiomer.

A one-pot method for the concurrent esterification and N-acetylation of amino acids using triethyl orthoacetate (TEOA) has been described. nih.gov This method, when applied to L-proline and L-phenylalanine, yielded the corresponding N-acetyl ethyl esters in good yields. nih.gov While this specific study did not use D-tyrosine, the principle suggests a potential pathway for the direct conversion of D-tyrosine to its N-acetylated ester form. The reaction with TEOA is proposed to proceed through an imidate ester intermediate that cyclizes to an oxazolidinone, which is then opened by ethanol (B145695) to form the final product. nih.gov It is important to note that for primary amino acids like phenylalanine, this method can lead to racemization. nih.gov

Another consideration is the order of reactions. Protecting the amino group via acetylation prior to esterification can prevent unwanted side reactions. The Schotten-Baumann acetylation method, using acetic anhydride (B1165640), is a classic approach for the N-acetylation of amino acids. caltech.edu

Method Reagents Key Features Potential Issues
Two-Step Synthesis 1. Acetic Anhydride2. Thionyl Chloride, MethanolStepwise protection and esterification.Requires isolation of intermediate.
One-Pot Synthesis Triethyl orthoacetate (TEOA)Concurrent esterification and N-acetylation. nih.govPotential for racemization with primary amino acids. nih.gov

Evaluation of Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and ensure chemoselectivity. wikipedia.org In the context of this compound synthesis and its subsequent use, the primary protecting groups are the N-acetyl group and the methyl ester. The phenolic hydroxyl group of the tyrosine side chain may also require protection depending on the subsequent reaction conditions.

The N-acetyl group serves as a stable protecting group for the amine function under many reaction conditions. The methyl ester protects the carboxylic acid, and its removal can be achieved through saponification.

Functional Group Protecting Group Common Deprotection Conditions
α-Amino Group Acetyl (Ac)Acidic or basic hydrolysis
Carboxyl Group Methyl Ester (OMe)Saponification (e.g., NaOH)
Phenolic Hydroxyl Group tert-Butyl (tBu)Strong acid (e.g., TFA) peptide.comiris-biotech.de
Benzyl (Bzl)Catalytic hydrogenation, strong acid google.com

Chemoenzymatic Approaches in D-Amino Acid Derivative Production

Chemoenzymatic methods offer a powerful and highly stereoselective route to D-amino acid derivatives. These approaches leverage the specificity of enzymes to achieve high enantiomeric purity, which can be challenging with purely chemical methods.

One prominent chemoenzymatic strategy is the "hydantoinase-carbamoylase" route for the production of D-amino acids. researchgate.net This process typically involves the enzymatic hydrolysis of a D,L-5-monosubstituted hydantoin (B18101) to an N-carbamoyl-D-amino acid, followed by the action of a D-carbamoylase to yield the D-amino acid. researchgate.net While this method directly produces the D-amino acid, subsequent chemical steps would be required for N-acetylation and esterification to obtain this compound.

Enzymatic kinetic resolution is another valuable technique. For example, N-acetyl amino acid esters can be hydrolyzed with high enantioselectivity by certain enzymes, leaving one enantiomer as the ester while the other is converted to the acid. researchgate.net This allows for the separation of the D- and L-forms. Specifically, a mixture of (S)-N-acetyl amino acid and (R)-N-acetyl amino acid ester can be separated, and the desired (R)-ester (D-form) can be isolated. researchgate.net Enzymes like α-chymotrypsin have also been used for the synthesis of N-acetyl-L-tyrosine ethyl ester, and modified versions of such enzymes could potentially be applied to the D-enantiomer. nih.gov

Furthermore, amino acid racemases that can interconvert between N-acyl-L- and N-acyl-D-aromatic amino acids have been reported, which could be integrated into a dynamic kinetic resolution process to improve the yield of the desired D-isomer. frontiersin.org

Integration of this compound into Peptide Synthesis

This compound is a valuable building block for introducing a D-tyrosine residue into a peptide chain. The incorporation of D-amino acids can confer unique properties to peptides, such as increased resistance to enzymatic degradation and altered conformational preferences.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. nih.gov It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. peptide.com

In the context of SPPS, a pre-synthesized Ac-D-Tyr-OH (obtained by saponification of this compound) would typically be used. The N-acetyl group acts as the permanent N-terminal protecting group of the peptide. The carboxylic acid of Ac-D-Tyr-OH is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and then coupled to the free amino group of the resin-bound peptide. nih.gov

The phenolic hydroxyl group of the tyrosine residue often requires protection during SPPS to prevent side reactions. A common protecting group in Fmoc-based SPPS is the tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid during the final cleavage of the peptide from the resin. peptide.comiris-biotech.de

SPPS Step Description Reagents/Conditions for Ac-D-Tyr-OH Incorporation
Activation The carboxyl group of Ac-D-Tyr-OH is activated to facilitate amide bond formation.Coupling reagents (e.g., HBTU, DIC/HOBt) peptide.com
Coupling The activated Ac-D-Tyr-OH is reacted with the N-terminal amine of the resin-bound peptide.In a suitable solvent like DMF rsc.org
Side-Chain Protection The phenolic hydroxyl group is protected to prevent side reactions.Often pre-protected as Ac-D-Tyr(tBu)-OH peptide.com

Solution-Phase Peptide Synthesis with this compound as a Building Block

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. rsc.orgnih.gov In this approach, this compound can be used in several ways.

The methyl ester of this compound can be saponified to yield Ac-D-Tyr-OH. This acid can then be coupled to the N-terminus of a peptide ester in solution using standard coupling reagents. nih.gov

Alternatively, the N-acetyl group of this compound can be removed to generate H-D-Tyr-OMe, which can then be coupled to a protected peptide acid. However, this is less common as the primary utility of this compound is often to introduce an N-terminally acetylated D-tyrosine residue.

A notable development in solution-phase synthesis is the use of greener coupling reagents and solvents. For instance, the use of propylphosphonic anhydride (T3P®) in ethyl acetate (B1210297) has been shown to be effective for peptide coupling, offering an alternative to more traditional and potentially more hazardous reagents. rsc.org Such methodologies could be applied to the coupling of Ac-D-Tyr-OH in a solution-phase strategy.

Dipeptide and Oligopeptide Constructs Utilizing this compound Scaffolds

N-Acetyl-D-tyrosine methyl ester (this compound) serves as a valuable building block in the synthesis of peptides, where the D-configuration of the amino acid can impart specific conformational properties and increased resistance to enzymatic degradation. The synthesis of dipeptides and oligopeptides incorporating this scaffold can be achieved through both chemical and enzymatic methods.

Enzymatic peptide synthesis offers a green chemistry approach, often proceeding with high stereospecificity under mild conditions. Aminopeptidases, for instance, have been utilized for dipeptide synthesis. An aminopeptidase (B13392206) from Streptomyces septatus TH-2 has demonstrated the ability to synthesize various dipeptides, such as alanyl-tyrosine (B12508813) and valyl-tyrosine methyl esters, by using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in a methanol-rich environment. researchgate.net Similarly, carboxypeptidase Y has been used to catalyze the formation of Nα-Formyl-L-tyrosyl-L-alanine from Nα-formyl-L-tyrosine methyl ester and L-alanine, achieving a 40% yield. google.com While these examples use L-tyrosine derivatives, the principles are applicable to D-amino acid esters like this compound, leveraging the stereospecificity of the chosen enzyme.

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a cornerstone for constructing longer oligopeptides. rsc.org In SPPS, an amino acid or peptide is anchored to an insoluble polymer resin, and the peptide chain is elongated through sequential coupling and deprotection steps. google.com Standard protocols, often employing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups for the α-amino group, allow for the controlled assembly of a desired peptide sequence. google.comgoogle.com this compound, with its pre-acetylated N-terminus, can be incorporated into a peptide chain, or its corresponding Fmoc/Boc-protected D-tyrosine precursor can be used during SPPS, followed by acetylation and esterification steps. The choice of coupling reagents (e.g., DIC/Oxyma, HBTU/DIPEA) and deprotection conditions (e.g., piperidine (B6355638) for Fmoc) are critical for efficient synthesis. google.comrsc.org

Below is a table summarizing representative peptide coupling reactions.

Acyl DonorAcyl AcceptorCoupling Method/CatalystProductYieldReference
Nα-formyl-L-tyrosine methyl esterL-alanineCarboxypeptidase YNα-Formyl-L-tyrosyl-L-alanine40% google.com
Nα-formyl-L-tyrosine methyl esterL-alanine-n-propyl ester HClα-ChymotrypsinNα-Formyl-L-tyrosyl-L-alanine-n-propyl ester66% google.com
N-acetyl protected amino acidAmino acid methyl ester HClHBTU / TriethylamineDipeptide37% rsc.org
Free phenylalaninePhenylalanine-OMeAminopeptidase (SSAP)Phenylalanyl-phenylalanine methyl ester>50% researchgate.net

Functionalization and Derivatization of this compound

The tyrosine residue in this compound possesses a reactive phenolic hydroxyl group and an aromatic ring, which are prime targets for chemical modification. These derivatizations are crucial for introducing new functionalities, probes, or structural elements.

Chemical Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of the tyrosine side chain is a versatile handle for chemical functionalization, primarily through O-alkylation and O-acylation reactions.

O-Alkylation: The Williamson ether synthesis is a classic method for alkylating the phenolic hydroxyl. Treating N-acetyl-L-tyrosinate (formed by saponification of the methyl ester) with an alkyl halide like methyl iodide results in the formation of the corresponding O-methyl ether. caltech.edu This reaction proceeds efficiently because the phenoxide ion is a more potent nucleophile than the carboxylate ion. caltech.edu Another method involves the use of diazomethane, which can convert N-acetyl-L-tyrosine methyl ester directly to its O-methyl derivative in approximately 50% yield. caltech.educaltech.edu However, attempting O-methylation on methyl-N-acetyl-L-tyrosinate using sodium methylate and methyl iodide can lead to racemization at the alpha-carbon. caltech.edu

O-Acylation: The direct acylation of the phenolic hydroxyl group can be achieved using acylating agents like acid anhydrides or acyl halides. For instance, selective O-acetylation of L-tyrosine can be accomplished using acetyl chloride in HCl-saturated glacial acetic acid. beilstein-journals.org It has been noted that when attempting Friedel-Crafts acylation on the aromatic ring of N-benzyloxycarbonyl-L-tyrosine methyl ester with acetic anhydride, the major product is often the O-acetylated derivative, highlighting the reactivity of the phenolic hydroxyl group. These methods provide a route to introduce various acyl groups, modifying the properties of the parent compound.

The table below details reaction conditions for the modification of the phenolic hydroxyl group on tyrosine derivatives.

Starting MaterialReagent(s)ReactionProductYieldReference
N-acetyl-L-tyrosinateMethyl iodide, MethanolO-MethylationO-methyl-N-acetyl-L-tyrosine~60% caltech.edu
N-acetyl-L-tyrosine methyl esterDiazomethaneO-MethylationO-methyl-N-acetyl-tyrosine methyl ester~50% caltech.educaltech.edu
L-tyrosineAcetyl chloride, HCl/Acetic AcidO-AcetylationO-acetyl-L-tyrosine hydrochloride- beilstein-journals.org
N-Cbz-L-tyrosine methyl esterAcetic anhydride, H₂SO₄O-AcetylationO-acetyl-N-Cbz-L-tyrosine methyl ester>90% (as side product)

Modifications Enhancing Reactivity or Specificity in Research Applications

To achieve site-selective modifications, particularly on the aromatic ring, strategies involving directing groups have been developed. These groups guide a catalyst to a specific C-H bond, enabling functionalization that would otherwise be unselective. For example, the phenolic hydroxyl group of a tyrosine residue can be converted to a 2-pyridyl ether (OPyr). nih.gov This ether then acts as a directing group in palladium-catalyzed C-H acylation reactions, guiding the functionalization to the ortho position of the aromatic ring. nih.govnih.gov This strategy allows for the late-stage modification of tyrosine-containing peptides with high precision. nih.gov Similarly, rhodium catalysts have been employed for the annulation of vinylated tyrosines with alkynes, expanding the toolkit for creating complex, unnatural tyrosine derivatives within peptides. nih.gov

Another critical area of modification is the introduction of fluorescent labels for detection and analysis, such as in high-performance liquid chromatography (HPLC). nih.govjafs.com.pl Pre-column derivatization involves reacting the amino acid with a fluorogenic reagent before chromatographic separation. Reagents like o-phthaldialdehyde (OPA), often used with a thiol like 3-mercaptopropionic acid (MPA), react with primary amino groups to form highly fluorescent isoindole derivatives. nih.gov While this compound has its primary amino group blocked, this technique is highly relevant for the analysis of peptides containing this compound after hydrolysis or for related tyrosine derivatives with a free amino group. The resulting fluorescent adducts allow for highly sensitive detection. thermofisher.com

Modification StrategyCatalyst/ReagentFunctional Group TargetedApplicationReference
Directing Group-Assisted C-H AcylationPd(OAc)₂, 2-pyridyl ether (OPyr)Ortho C-H of aromatic ringSite-selective peptide modification nih.govnih.gov
AnnulationRh(III) catalystVinylated tyrosineSynthesis of oxepine-mounted unnatural tyrosines nih.gov
Fluorescent Labelingo-Phthaldialdehyde (OPA) / ThiolPrimary amino groupHPLC detection and quantification nih.govjafs.com.pl

Dearomatization-Rearomatization Strategies for Tyrosine Modification

A powerful strategy for the selective functionalization of the tyrosine ring involves a dearomatization-rearomatization sequence. This method provides access to modified tyrosine residues that are difficult to obtain through conventional electrophilic aromatic substitution. sci-hub.senih.gov The process is initiated by the oxidation of the phenol (B47542) ring of a tyrosine derivative, such as Ac-Tyr-OMe, using an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). This generates a highly electrophilic cyclohexadienone intermediate in situ. sci-hub.senih.gov

This intermediate can then be trapped by a variety of nucleophiles in a rearomatization step. When arylhydrazines are used as the nucleophile, the reaction yields azobenzene-functionalized tyrosine derivatives. sci-hub.senih.gov This method has been optimized using Ac-Tyr-OMe as a model substrate, affording the azobenzene (B91143) product in good yield. sci-hub.se This modification is of significant interest for creating photoresponsive peptides and for applications in photopharmacology. nih.gov

Alternatively, the cyclohexadienone intermediate can undergo a Michael addition with thiol-containing compounds. nih.govrsc.org This thiol-addition reaction provides a pathway to conjugate peptides and proteins through the tyrosine residue, enriching the toolbox for chemical biology and medicinal chemistry. nih.gov

The table below summarizes the yields for this two-step, one-pot modification strategy using Ac-Tyr-OMe and Ac-Tyr-NH₂ as model substrates.

SubstrateOxidantNucleophileProductYieldReference
Ac-Tyr-OMe (1a)PhI(OAc)₂Phenyl hydrazine (B178648) (2a)Azobenzene derivative (3a)66% sci-hub.se
Ac-Tyr-OMe (1a)PhI(OAc)₂4-Fluorophenyl hydrazine4-Fluoroazobenzene derivative70% sci-hub.se
Ac-Tyr-OMe (1a)PhI(OAc)₂4-Bromophenyl hydrazine4-Bromoazobenzene derivative65% sci-hub.se
Ac-Tyr-NH₂ (1a)PhI(OAc)₂2-Phenylethanethiol (2a)Thioether derivative (3a)60% rsc.org
Ac-Tyr-NH₂ (1a)PhI(OAc)₂3-Mercaptopropionic acidThioether derivative52% rsc.org

Molecular and Supramolecular Interactions of N Acetyl D Tyrosine Methyl Ester

Intermolecular Interactions of Ac-D-Tyr-OMe and its Derivatives

The specific chemical functionalities of this compound—the aromatic ring, the amide linkage, and the ester group—dictate the types and strengths of its intermolecular interactions. These non-covalent forces are crucial in determining its aggregation behavior, solubility, and interactions with other molecules.

Aromatic π–π Stacking Interactions in Molecular Systems

The planar aromatic ring of the tyrosine side chain in this compound is capable of engaging in π–π stacking interactions. These interactions, driven by a combination of electrostatic and van der Waals forces, are significant in the self-assembly of aromatic molecules. rsc.orgmdpi.com In the solid state, coumarin (B35378) derivatives, which also possess fused aromatic rings, associate through parallel displaced π-stacking. researchgate.net The strength and geometry of these interactions can be influenced by the presence of other functional groups and the surrounding environment. rsc.org For instance, in supramolecular polymers, the interplay between π–π stacking of aromatic cores and hydrogen bonding between amide groups can lead to cooperative polymerization. rsc.org The aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan are frequently involved in such interactions within proteins and other biological structures. cambridgemedchemconsulting.comresearchgate.net

Hydrogen Bonding Networks Involving the Acetyl and Methyl Ester Moieties

The acetyl and methyl ester groups of this compound, along with the phenolic hydroxyl group of the tyrosine residue, are key participants in hydrogen bonding. The crystal structure of the related compound, N-acetyl-L-tyrosine methyl ester monohydrate, reveals an extensive network of O-H···O and N-H···O hydrogen bonds. nih.gov In this network, the water molecule plays a critical role, acting as both a hydrogen bond donor and acceptor, linking the molecules into layers. nih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of the acetyl and ester groups, as well as the oxygen of the phenolic hydroxyl group, can act as acceptors. These hydrogen bonds are fundamental to the molecular packing in the crystalline state and are also influential in solution, affecting solubility and interactions with other polar molecules. nih.govbeilstein-journals.org

Cation-Aryl Interactions within Simulated Biological Environments

The electron-rich π-system of the tyrosine aromatic ring in this compound can interact favorably with cations through cation-π interactions. beilstein-journals.orgnyu.edu This non-covalent interaction is a significant force in biological recognition, often observed in proteins that bind cationic ligands. researchgate.netnyu.edu The amino acids tryptophan, tyrosine, and phenylalanine are all capable of participating in cation-π interactions, with tryptophan generally forming the strongest interactions. cambridgemedchemconsulting.comnih.gov In simulated biological environments, the interaction between a cation and the aromatic ring is influenced by the solvent and the presence of other functional groups. cambridgemedchemconsulting.com Theoretical studies have shown that cation-π interactions can be competitive with salt bridges, particularly in less polar environments, due to the smaller desolvation penalty for the aromatic ring compared to an ion. cambridgemedchemconsulting.com

Hydrophobic Interactions and Desolvation Effects in Binding

The aromatic side chain of this compound contributes to its hydrophobic character, leading to hydrophobic interactions in aqueous environments. wou.edu These interactions are a primary driving force for the folding of proteins and the binding of molecules to biological receptors. nih.govnih.gov When a molecule like this compound binds to a protein or enters a membrane, the displacement of ordered water molecules from the interacting surfaces (a desolvation effect) results in a favorable increase in entropy. cambridgemedchemconsulting.comnih.gov The balance between the energetic cost of desolvating polar groups and the gain from hydrophobic interactions is a critical determinant of binding affinity. cambridgemedchemconsulting.com The aromatic nature of the tyrosine side chain, combined with its other functional groups, gives this compound an amphipathic character, influencing its partitioning between aqueous and nonpolar environments. mdpi.com

Influence on Membrane Microenvironments

Aromatic amino acid derivatives can significantly perturb the structure and dynamics of lipid membranes, which is relevant for understanding the interactions of proteins and small molecules with cell surfaces.

Effects of Aromatic Amino Acid Methyl Esters on Lipid Acyl Chain Packing

Studies using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy have shown that aromatic amino acid methyl esters can influence the packing of lipid acyl chains in model membranes. researchgate.netresearchgate.netrsc.org Specifically, the presence of these molecules in 2-oleoyl-1-pamlitoyl-sn-glyecro-3-phosphocholine (POPC) bilayers leads to red-shifts in the vibrational bands of the lipid's C=C and =C-H groups. researchgate.netresearchgate.net Quantum mechanical calculations suggest that this effect is not due to a direct interaction with the double bond but rather a conformational change in the acyl chains, causing them to pack more closely. researchgate.netresearchgate.net This enhanced packing is driven by increased dispersion forces between adjacent acyl chains. researchgate.netresearchgate.net The ability of aromatic amino acid methyl esters to modulate lipid packing highlights their potential to influence membrane-associated processes like fusion and protein binding. researchgate.netrsc.org

Modulation of Membrane Fluidity and Structure

Currently, there is a notable lack of specific research in peer-reviewed literature detailing the direct effects of N-Acetyl-D-Tyrosine Methyl Ester (this compound) on the fluidity and structure of biological membranes.

However, the fundamental properties of related molecules provide a basis for potential interactions. Aromatic amino acids like tyrosine are frequently found in the membrane-binding regions of proteins. core.ac.uk The interaction of amino acid derivatives with lipid bilayers is influenced by factors such as their charge, hydrophobicity, and ability to form hydrogen bonds. nih.gov Studies on other amino acid derivatives have shown they can alter membrane properties. For instance, L-phenylalanine has been reported to increase the fluidity and permeability of lipid membranes. researchgate.net The N-acetylation and methylation of D-tyrosine to form this compound result in an amphiphilic molecule with a non-polar aromatic ring and polar acetyl and ester groups. Such amphiphilicity could facilitate its partitioning into the lipid-water interfacial region of a membrane, where it could potentially interact with lipid headgroups and acyl chains. nih.govnih.gov N-terminal acetylation, in the context of peptides, has been shown to increase the helicity of the N-terminus, which can enhance anchoring to the membrane and increase binding affinity. researchgate.net While these principles are established, without direct experimental data on this compound, its specific impact on membrane organization, including fluidity, bilayer thickness, and the formation of lipid domains, remains speculative.

Molecular Recognition Phenomena

Role of Tyrosine Residues, including D-forms, in Protein-Ligand Interactions

Tyrosine residues are crucial in molecular recognition and signaling processes, largely due to the unique properties of their phenolic side chain. dergipark.org.trnih.gov This side chain can participate in hydrogen bonding, hydrophobic interactions, and cation-π interactions, making it a versatile component of protein binding sites. medchemexpress.com Phosphorylation of the hydroxyl group on tyrosine by protein kinases is a key post-translational modification that modulates protein activity and facilitates signaling cascades. dergipark.org.trnih.gov

While L-amino acids are the canonical building blocks of proteins, the incorporation of D-amino acids (D-AAs), including D-tyrosine, has significant implications for molecular recognition and biological activity. researchgate.netmdpi.com The presence of a D-AA can be critical for receptor recognition; for example, the opioid peptide dermorphin (B549996) requires a D-alanine to bind to its receptor and exhibit biological activity. mdpi.com In protein-ligand interactions, the stereochemistry at the alpha-carbon dictates the three-dimensional arrangement of the side chain, carboxyl, and amino groups. This specific orientation is fundamental for achieving the precise geometric and chemical complementarity required for selective binding within a protein's active site. oup.com

X-ray crystallography studies have provided atomic-level detail on how D-amino acids are recognized. For example, when D-tyrosine binds to the enzyme carboxypeptidase A, its carboxylate group forms a salt link with an arginine residue (Arg-145) and its α-amino group interacts with a glutamate (B1630785) residue (Glu-270) in the binding pocket. academie-sciences.fr This demonstrates that specific, high-affinity interactions are possible for D-isomers, contingent on the architecture of the binding site. The inclusion of D-tyrosine and other D-AAs is a strategy used in peptide-based drug design to increase resistance to proteolysis by enzymes that are stereospecific for L-amino acids, thereby enhancing the peptide's in vivo half-life. researchgate.net

Specificity and Affinity in Binding Pockets

The specificity and affinity of a ligand for a protein binding pocket are governed by a complex interplay of intermolecular forces. Stereoselectivity, the ability to distinguish between stereoisomers like D- and L-tyrosine, is a hallmark of biological recognition systems. oup.com This discrimination arises from the requirement for a minimum of three interaction points between the chiral ligand and the receptor to establish a unique spatial arrangement. oup.com

The binding of D-tyrosine to the enzyme tyrosyl-tRNA synthetase (TyrRS) from Bacillus stearothermophilus provides a well-studied example of stereochemical specificity. While TyrRS is highly specific for its natural substrate, L-tyrosine, it can also bind and activate D-tyrosine, albeit with significantly different kinetics. The enzyme binds D-tyrosine with an 8.5-fold lower affinity compared to L-tyrosine. This reduced affinity indicates a less optimal fit within the binding pocket. Despite the lower affinity, the fact that binding occurs suggests the D-tyrosine side chain orients itself in a manner similar to L-tyrosine, allowing at least one of its carboxylate oxygens to be correctly positioned for the enzymatic reaction.

Computational studies and molecular dynamics simulations are used to dissect the energetic contributions to binding affinity and specificity. These methods can calculate the binding free energy differences between ligands, providing a stringent test of the physical models used to describe protein-ligand interactions. For TyrRS, simulations have been used to compare the binding of L-tyrosine and D-tyrosine to both the wild-type enzyme and various mutants, helping to elucidate the structural basis for its specificity.

Comparative Analysis of D-Tyrosine vs. L-Tyrosine Recognition

The comparison between D- and L-tyrosine recognition by enzymes reveals the high degree of stereochemical precision in biological systems. Enzymes have evolved to preferentially bind and process L-amino acids, the building blocks of ribosomal protein synthesis. nih.govresearchgate.net

In the case of B. stearothermophilus tyrosyl-tRNA synthetase, the discrimination against D-tyrosine is substantial but not absolute. The key differences in the activation of the two isomers are summarized in the table below.

ParameterL-TyrosineD-TyrosineFold Difference
Dissociation Constant (Kd) 12 µM102 µM8.5-fold lower affinity for D-Tyr
Activation Rate Constant (k3) 38 s-113 s-13-fold slower for D-Tyr
Specificity Constant (k3/Kd) 3.17 µM-1s-10.13 µM-1s-124-fold lower for D-Tyr
Data derived from the activation of tyrosine by Bacillus stearothermophilus tyrosyl-tRNA synthetase.

Interestingly, the interaction of subsequent molecules can also be affected by the initial stereoisomer. For TyrRS, pyrophosphate binds to the enzyme-D-Tyr-adenylate intermediate with a 14-fold higher affinity than it does to the corresponding L-Tyr intermediate. This suggests that the binding of D-tyrosine induces a distinct conformational change in the enzyme compared to L-tyrosine. nih.gov

In another example, studies of carboxypeptidase A show that both D- and L-amino acids can bind in the active site pocket, but their binding modes can lead to different subsequent events, such as the displacement of a metal-bound water molecule. academie-sciences.fr These comparative analyses underscore that the chirality of the amino acid is a critical determinant of the geometry and energetics of protein-ligand interactions.

Enzymatic and Biochemical Investigations Involving N Acetyl D Tyrosine Methyl Ester

Substrate Specificity and Enzyme Kinetics

The interaction of Ac-D-Tyr-OMe with various enzymes has been a subject of detailed investigation, providing insights into enzyme specificity, reaction mechanisms, and potential inhibitory activities.

Interaction of this compound with Tyrosine-Modifying Enzymes

The structural modifications in this compound influence its recognition and processing by enzymes that typically act on L-tyrosine or its derivatives.

Tyrosinase: N-acetylated tyrosine derivatives can serve as substrates for tyrosinase. escholarship.orgnih.gov Tyrosinase catalyzes the hydroxylation of N-acetyl-L-tyrosine to N-acetyl-L-DOPA, which is then oxidized to N-acetyl-dopaquinone. nih.gov However, the acetylated amino group prevents the subsequent cyclization reaction that would normally lead to leukodopachrome formation. nih.govresearchgate.net This property makes N-acetyl-tyrosine derivatives useful for isolating and studying the initial catalytic steps of tyrosinase. escholarship.org

Tyrosine Transaminase: This enzyme catalyzes the conversion of tyrosine to 4-hydroxyphenylpyruvate, the rate-limiting step in tyrosine degradation. qmul.ac.uknih.gov While specific studies on this compound with this enzyme are limited, research on related compounds suggests that modifications to the amino and carboxyl groups can significantly impact substrate binding and catalytic efficiency.

Arylalkylamine N-acyltransferase Like 2 (AANATL2): Studies on Drosophila melanogaster AANATL2, an enzyme involved in the N-acylation of biogenic amines, have shown that it does not utilize tyrosine methyl ester as a substrate. nih.gov Furthermore, tyrosine methyl ester did not inhibit the AANATL2-catalyzed formation of N-acetyltyramine, suggesting it does not bind or binds very weakly to the enzyme. nih.gov This lack of interaction is likely due to steric effects caused by the modification at the α-position of the arylalkylamine. nih.gov

D-amino acid oxidase and D-tyr-tRNA(Tyr) deacylase (DTD): These enzymes are involved in the metabolism and proofreading of D-amino acids to maintain the fidelity of protein synthesis. While direct studies with this compound are not extensively documented, the presence of the D-isomer of tyrosine suggests potential interactions with these enzymatic systems, which are crucial for preventing the incorporation of D-amino acids into proteins. frontiersin.org

Role in Enzymatic Peptide Synthesis and Analog Formation

This compound and its L-isomer are valuable tools in the enzymatic synthesis of peptides and the creation of peptide analogs, offering advantages in terms of stability and yield.

Protease-Catalyzed Synthesis: Enzymes like chymotrypsin (B1334515) and papain can be used to catalyze the formation of peptide bonds. acs.orgresearchgate.net In these reactions, amino acid esters serve as acyl donors. For instance, α-chymotrypsin has been used to synthesize hydrophobic peptides, such as Leu-enkephalin derivatives, from N-acetyl phenylalanine methyl ester and a nucleophile. researchgate.net The use of biphasic systems, where the enzyme and hydrophilic nucleophile are in an aqueous phase and the hydrophobic acyl donor is in an organic phase, can lead to high synthetic yields (up to 95%). researchgate.net

Peroxidase-Catalyzed Polymerization: Peroxidases can catalyze the oxidative polymerization of tyrosine derivatives. acs.org N-acetyltyrosine can be polymerized by peroxidase to form a water-soluble polymer. acs.org This demonstrates an alternative enzymatic route to creating tyrosine-containing polymers with different structures compared to those produced by proteases. acs.org

Formation of Analogs: The incorporation of this compound into peptides is a strategy to create analogs with enhanced stability against degradation by proteases, which are often specific for L-amino acids. This is a common strategy in the development of therapeutic peptides. chemimpex.com

Investigations into Potential Enzymatic Inhibition Mechanisms

The structural features of this compound and related compounds have been explored for their potential to inhibit various enzymes. Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. wikipedia.org Inhibition can be reversible or irreversible and can occur through competitive, non-competitive, or uncompetitive mechanisms. wikipedia.orgscbt.com

Chymotrypsin Inhibition: While N-acetyl-L-tyrosine ethyl ester is a well-known substrate for chymotrypsin, derivatives can act as inhibitors. cdnsciencepub.com For example, dipeptides containing the sterically constrained amino acid (E)-2,3-methanophenylalanine were found to competitively inhibit the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tyrosine ethyl ester. nih.gov The most potent of these dipeptides had an inhibition constant (Ki) of 0.16 mM. nih.gov This suggests that molecules with structural similarity to the substrate can block the active site.

Tyrosinase Inhibition: Benzaldehyde and its analogues have been shown to inhibit the tyrosinase-catalyzed oxidation of L-DOPA. escholarship.org The proposed mechanism involves the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group on the enzyme. escholarship.org

Tyrosine Hydrolase Inhibition: Tyrosine hydrolase is the rate-limiting enzyme in the synthesis of catecholamines. scbt.com Inhibitors of this enzyme can act by binding to the active site or allosteric sites. scbt.com While specific data on this compound is scarce, related compounds like α-Methyl-D,L-p-tyrosine act as inhibitors. scbt.com

Oxidative Stress and Radical Chemistry

This compound is also a relevant compound for studying the effects of oxidative stress and the chemistry of radical species, particularly those involving the tyrosine residue. Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. mdpi.com

Reaction Kinetics of this compound with Aliphatic Peroxyl Radicals

The reaction of amino acids with peroxyl radicals is a key process in lipid peroxidation and protein damage.

Rate Coefficients: The absolute second-order rate coefficient for the reaction of Ac-Tyr-OMe with a triethylamine-derived aliphatic peroxyl radical (TEAOO•) was determined to be 1.4 × 10⁴ M⁻¹s⁻¹. nih.gov This reaction was faster than those with N-acetyl-tryptophan-methyl ester and N-acetyl-methionine-methyl ester by factors of 4 and 6, respectively. nih.gov

Reaction Mechanism: Density functional theory (DFT) calculations indicate that the reaction with Ac-Tyr-OMe proceeds via a hydrogen atom transfer (HAT) from the phenolic OH group, which is the kinetically preferred pathway. nih.gov This pathway is suppressed if the phenolic OH group is involved in hydrogen bonding with an amine. nih.gov In an alkaline environment where the phenolic OH is deprotonated, the reaction is predicted to occur at the Cβ position through a proton-coupled electron transfer (PCET) mechanism. nih.gov

Tyrosyl Hydroperoxide Formation and its Mechanistic Elucidation

The reaction of tyrosyl radicals with superoxide (B77818) (O₂•⁻) is a significant pathway in oxidative protein damage, leading to the formation of tyrosyl hydroperoxides. nih.govnih.gov

Requirement of a Free Amino Group: Studies have shown that the formation of stable hydroperoxides from tyrosine and tyramine (B21549) requires a free amino group. nih.gov N-acetyltyrosine and p-hydroxyphenylacetic acid did not form stable hydroperoxides, suggesting that in the absence of a free amino group, the reaction with superoxide primarily results in the restitution of the parent compound. nih.gov This implies that this compound, with its acetylated amino group, would not be expected to form stable hydroperoxides through this mechanism.

Mechanistic Insights: The proposed mechanism for hydroperoxide formation involves the initial addition of superoxide to the phenoxyl radical. nih.govnih.gov The resulting intermediate can either release oxygen to regenerate the parent compound or be converted into a hydroperoxide. nih.gov The presence of an amino group is thought to favor hydroperoxide formation through a Michael addition to the tyrosyl ring. nih.gov Theoretical and experimental studies have also highlighted the role of H-bond donors in enhancing tyrosyl hydroperoxide formation, suggesting that H-bonding can facilitate the addition of superoxide to the tyrosyl radical. nih.govnih.gov

Contributions to Oxidative Modification of Biomolecules

The susceptibility of the tyrosine side chain to oxidation makes its derivatives, including this compound, useful substrates for studying oxidative modification of biomolecules. researchgate.net Oxidative stress, mediated by reactive oxygen species (ROS), can lead to various modifications of amino acid residues in proteins, with tyrosine being a notable target. researchgate.net

Research has shown that N-acetyl amino acid methyl esters can be oxidized in the presence of catalysts like iron(II) complexes and hydrogen peroxide. researchgate.net For instance, the oxidation of a protected phenylalanine derivative (N-AcPheOMe) can yield the corresponding tyrosine derivative (N-AcTyrOMe). researchgate.net This highlights the potential for studying the conversion and modification of aromatic amino acids under oxidative conditions. The study of such reactions provides insights into the molecular mechanisms of protein oxidation, which is implicated in both normal physiological processes and the pathology of various diseases. researchgate.net

SubstrateOxidizing SystemProductSignificance
N-AcPheOMeIron(II) complex, H₂O₂N-AcTyrOMeModels oxidative conversion of phenylalanine to tyrosine. researchgate.net
N-acetyl-L-tyrosineTyrosinaseN-acetyl-L-DOPA / N-acetyl-dopaquinoneDemonstrates enzymatic oxidation of the tyrosine side chain. nih.gov

Cellular and Microbial Pathway Studies

The presence of D-amino acids in peptides and proteins is a significant area of research, and this compound serves as a tool for these investigations. While proteins are predominantly composed of L-amino acids, D-amino acids are found in various organisms, particularly in the cell walls of bacteria. researchgate.net The incorporation of D-amino acids can confer unique structural and functional properties, such as resistance to proteolysis.

Recent studies have focused on developing methods for the ribosomal incorporation of non-standard amino acids, including D-amino acids, into peptides. nih.gov For example, specialized tRNA molecules have been engineered to incorporate N-acetyl-D-tyrosine at the N-terminus of peptides, a process that can be enhanced by the elongation factor EF-P. nih.gov These techniques allow for the synthesis of peptides with specific D-amino acid modifications, enabling detailed studies of their structure and function.

Study AreaKey FindingsReference
Ribosomal IncorporationEngineered tRNA can incorporate Ac-D-Tyr at the N-terminus of peptides. nih.gov
Peptide SynthesisThis compound is used as a building block in the synthesis of peptides to enhance stability. chemimpex.com
Bacterial Cell WallD-amino acids are key components of peptidoglycan in bacterial cell walls. researchgate.net

Bacterial biofilms are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov The formation and disassembly of biofilms are critical for bacterial survival and virulence. D-amino acids, including D-tyrosine, have been shown to play a regulatory role in these processes. nih.govresearchgate.net

Studies have demonstrated that D-tyrosine can inhibit biofilm formation and trigger the disassembly of existing biofilms in various bacterial species, including Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.govresearchgate.net The proposed mechanism involves the interference with proteins in the biofilm matrix. researchgate.net D-tyrosine has been observed to reduce the attachment of bacterial cells to surfaces, a crucial initial step in biofilm formation. nih.govscience.gov Furthermore, it can affect the production of EPS components, such as extracellular proteins and exopolysaccharides, in a species-specific manner. nih.gov For instance, in P. aeruginosa, D-tyrosine decreased extracellular protein levels, while in B. subtilis, it led to an increase. nih.gov

BacteriumEffect of D-TyrosineMolecular Impact
Staphylococcus epidermidisInhibition of biofilm formation. researchgate.netPrevents localization of adhesion proteins at the cell wall. researchgate.net
Pseudomonas aeruginosaInhibition of biofilm formation, reduced cell attachment. nih.govDecreased extracellular protein, altered exopolysaccharide production. nih.gov
Bacillus subtilisInhibition of biofilm formation, reduced cell attachment. nih.govIncreased extracellular protein, no impact on exopolysaccharides. nih.gov

D-amino acids and their derivatives can modulate various cellular pathways in bacteria beyond biofilm formation. These molecules can influence gene expression and metabolic processes. rsc.org For example, the metabolism of aromatic amino acids, including tyrosine, is a key pathway that can be influenced by yeast and bacteria, leading to the production of various bioactive compounds. mdpi.com

In some bacteria, D-amino acids are incorporated into the peptidoglycan of the cell wall, a process that is essential for bacterial structure and survival. researchgate.net This incorporation is a specific metabolic feature of bacteria and is a target for the development of diagnostic and therapeutic agents. researchgate.net The study of how D-tyrosine derivatives like this compound interact with and are metabolized by bacteria can provide valuable insights into these unique pathways.

Post-Translational Modification Mimicry

Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes. rsc.orgnih.gov The hydroxyl group of tyrosine is a key site for phosphorylation. Studying the effects of phosphorylation often requires the use of stable mimics of phosphorylated amino acids, as the native phosphoester bond can be labile. rsc.orgiris-biotech.de

While this compound itself is not a direct mimic of phosphotyrosine, its structural backbone is relevant to the synthesis of such mimics. The development of hydrolysis-stable analogs, such as those where the phosphate-oxygen bridge is replaced by a carbon bridge (phosphonates), is an important area of chemical biology. rsc.orgiris-biotech.de These mimics allow for the investigation of protein-protein interactions and signaling pathways that are dependent on tyrosine phosphorylation without the complication of dephosphorylation by cellular phosphatases. iris-biotech.de Although aspartate and glutamate (B1630785) are sometimes used to mimic the negative charge of a phosphate (B84403) group, they often fail to replicate the specific functions of phosphotyrosine due to differences in size, geometry, and charge. nih.gov

Mimic StrategyDescriptionAdvantage
PhosphonatesThe phosphate-oxygen bridge is replaced by a methylene (B1212753) bridge (C-P bond). rsc.orgResistant to hydrolysis by phosphatases. rsc.orgiris-biotech.de
Aspartate/Glutamate SubstitutionUse of acidic residues to mimic the negative charge of the phosphate group. nih.govGenetically encodable.

Computational and Theoretical Studies of N Acetyl D Tyrosine Methyl Ester

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are employed to study the electronic structure and energetics of molecules with high accuracy. These calculations are fundamental for understanding chemical bonding, conformational stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. frontiersin.org It is effective for studying the structure and reactivity of amino acid derivatives. beilstein-journals.org DFT calculations are used to determine optimized molecular geometries and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pensoft.netresearchgate.net

The energies of these orbitals are crucial for deriving global reactivity descriptors that predict a molecule's chemical behavior. frontiersin.orgscirp.org The HOMO-LUMO energy gap (ΔE), for instance, is an indicator of molecular stability; a larger gap generally corresponds to lower chemical reactivity. pensoft.netnih.gov Other key descriptors include ionization potential, electron affinity, chemical potential, hardness, softness, and the electrophilicity index, which can quantify the molecule's tendency to accept or donate electrons. pensoft.netscirp.org For example, the electrophilicity index provides a measure of a molecule's nucleophilic character. pensoft.net Furthermore, analysis of the Fukui function, another DFT-derived quantity, can pinpoint the specific atoms within a molecule that are most susceptible to either electrophilic or nucleophilic attack. frontiersin.orgusk.ac.id In studies of L-Tyrosine, such analyses have indicated that the C4 and C6 atoms of the aromatic ring are significant reactive sites. usk.ac.id

Table 1: Conceptual DFT Global Reactivity Descriptors This table outlines key descriptors derived from DFT calculations used to predict chemical reactivity.

DescriptorSymbolFormulaInterpretation
Ionization PotentialIPIP ≈ -EHOMOThe energy required to remove an electron.
Electron AffinityEAEA ≈ -ELUMOThe energy released when an electron is added.
Chemical Potentialµµ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape. A negative value indicates stability. pensoft.net
Chemical Hardnessηη = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Higher values indicate lower reactivity. pensoft.net
Chemical SoftnessSS = 1 / ηThe reciprocal of hardness; a measure of reactivity.
Electrophilicity Indexωω = µ² / (2η)Measures the propensity of a species to accept electrons.

Note: The formulas provided are based on Koopmans' theorem, which provides an approximation.

Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), provide a highly accurate means of studying molecular conformations. beilstein-journals.orgbeilstein-journals.org These methods are often used to perform comprehensive conformational analyses and to serve as a benchmark for results obtained from DFT calculations. beilstein-journals.orgresearchgate.net The process involves a systematic exploration of the molecule's potential energy surface to locate all stable conformers, which represent local minima on this surface. researchgate.netresearchgate.net

For dipeptide analogues similar to Ac-D-Tyr-OMe, such as N-acetyl-tyrosyl-N-methylamide, computational studies have identified a large number of stable conformations by systematically rotating the key dihedral angles. researchgate.netresearchgate.net By calculating the relative energies of these conformers, their statistical populations at a given temperature can be predicted. researchgate.net It has been noted that different computational methods, such as DFT and MP2, can sometimes yield significant differences in these relative energies. researchgate.net These theoretical investigations provide deep insights into the intrinsic factors governing the molecule's preferred three-dimensional shape, including the roles of intramolecular hydrogen bonding and steric hindrance. beilstein-journals.orgbeilstein-journals.org

The phenolic side chain of tyrosine can undergo oxidation to form a tyrosyl radical, a species that plays a vital role as an intermediate in various biochemical reactions. nih.gov Computational chemistry is essential for characterizing the electronic properties of this radical. acs.org Theoretical analyses focus on calculating the distribution of spin and charge densities to understand the radical's structure, stability, and reactivity.

Spin density refers to the spatial distribution of the unpaired electron. Its calculation is critical as it can be directly related to experimentally measured hyperfine coupling constants obtained from Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org Theoretical calculations of these constants for tyrosyl radical analogues have shown strong agreement with experimental values, thereby validating the computational models. acs.org The g-values derived from EPR spectra are also sensitive to the radical's local environment, such as hydrogen bonding to the phenoxyl oxygen, and can be interpreted with the aid of computational models. nih.govnih.gov These studies are fundamental for understanding how the protein environment modulates the properties and reactivity of tyrosyl radicals. nih.gov

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations provide a "computational microscope" to observe molecular motions and interactions in a simulated environment, such as in solution.

MD simulations are a powerful technique for exploring the conformational landscape and flexibility of peptides. nih.govbiorxiv.org By simulating the movements of atoms over time according to the principles of classical mechanics, MD provides a dynamic view of how a molecule like this compound and its associated peptides behave in solution. ugent.bemdpi.com This approach allows for the characterization of the full range of conformations that a molecule can adopt.

A key metric used to analyze this flexibility is the root-mean-square deviation (RMSD), which measures the average displacement of atoms relative to a reference structure over the course of the simulation. nih.gov Such analyses have shown that peptides can possess considerable flexibility, which is often crucial for their biological activity, and that this flexibility can be altered upon binding to a target molecule. nih.govnih.gov Studies on N-acetylated amino acids and dipeptides have used MD to understand how environmental factors, such as the solvent, influence the conformational equilibrium. beilstein-journals.orgresearchgate.net By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the pathways for transitioning between them. biorxiv.orgmdpi.com

MD simulations are instrumental in elucidating the interactions between peptides and biological structures like proteins and cell membranes. acs.orgnih.gov These simulations can model the entire process of a peptide binding to a protein's active site or adsorbing onto and inserting into a lipid bilayer. nih.govelifesciences.org

These computational experiments provide atomic-level details of the non-covalent forces that drive these interactions, including hydrogen bonds, electrostatic forces, and specific interactions involving aromatic side chains, such as cation-π interactions. nih.govelifesciences.orgpeerj.com For tyrosine-containing peptides, the aromatic ring is often a key contributor to binding affinity. unipa.it Advanced simulation techniques can be used to calculate the potential of mean force (PMF), which describes the free energy profile of a peptide as it moves, for example, from the aqueous phase into a membrane. nih.gov In the context of drug design, MD simulations are used to predict the binding affinity of a ligand to its protein target and to understand how the flexibility of both partners contributes to the binding event. acs.orgnih.govtandfonline.com

Table 2: Common Non-covalent Interactions Studied in MD Simulations This table lists the types of interactions that are typically analyzed in MD simulations of peptide-protein or peptide-membrane systems. peerj.com

Interaction TypeDescription
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor).
Salt BridgesA combination of hydrogen bonding and electrostatic interaction between oppositely charged residues that are in close proximity.
Van der Waals (VdW)Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.
Cation-πA non-covalent interaction between a cation and the face of an electron-rich π system, such as the aromatic ring of tyrosine.
π–π StackingAttractive interactions between the aromatic rings of two different residues.
ElectrostaticLong-range attractive or repulsive forces between charged or polar groups.

Estimation of Transfer Free Energies and Interaction Strengths

Computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations are powerful tools for estimating solvation free energies. acs.orgnih.govnih.gov These methods calculate the free energy of transferring a compound from a gas phase to a solution, allowing for direct comparison with experimental data where available. acs.org For instance, the MM/PBSA approach decomposes the solvation free energy into polar and nonpolar contributions, where the polar part is calculated using the Poisson-Boltzmann equation and the nonpolar part is estimated from the solvent-accessible surface area (SASA). nih.gov

Studies on amino acid analogs provide insight into the expected behavior of this compound. The transfer free energy of amino acid side chains from bulk water into a model biomolecular condensate has been calculated, revealing significant variations among different residues. biorxiv.org For aromatic amino acids, solvation free energy data predicts that phenylalanine would have a more favorable contribution to phase separation than tyrosine due to its less favorable solvation. biorxiv.org However, experimental findings often show that tyrosine is more strongly favored over phenylalanine in promoting biomolecular phase separation. biorxiv.org This discrepancy highlights the importance of the specific environment; the high level of hydration within dense biological phases and the ability of tyrosine's hydroxyl group to form hydrogen bonds are key factors. elifesciences.org

The interaction strength of this compound with its environment is dictated by a combination of forces, including van der Waals interactions, electrostatics, and hydrogen bonding. Theoretical and spectroscopic studies on phenylalanine and tyrosine methyl esters show that their conformational behavior is governed by an interplay between steric and hyperconjugative interactions. usp.br In solvents like dimethylsulfoxide (DMSO), strong interactions between the solvent and the hydroxyl group of the tyrosine ring can significantly alter its photophysical properties compared to derivatives where the hydroxyl group is blocked. researchgate.net The quenching of the phenol (B47542) chromophore's fluorescence by the acetyl or amide groups is dependent on both the solvent's polarity and its capacity for hydrogen bonding. researchgate.netbioone.org

The difference in transfer free energy (ΔΔG_Transfer) between tyrosine- and phenylalanine-containing peptides when moved from water to various solvents has been computationally explored. These studies show that the relative interaction strength is highly dependent on the dielectric constant of the environment. elifesciences.org In non-polar solvents like cyclohexane (B81311), the transfer is much more favorable for phenylalanine, consistent with hydrophobicity scales derived from contacts in the apolar cores of proteins. elifesciences.org Conversely, in more polar, aqueous environments typical of biomolecular condensates, the transfer can be more favorable for tyrosine. elifesciences.org

Table 1: Estimated Interaction and Transfer Free Energies for Tyrosine Derivatives

Compound/SystemMethodFindingReference
Tyrosine vs. Phenylalanine PeptidesAlchemical Free Energy CalculationTransfer into a model peptide condensate is slightly more favorable for the Tyr-containing peptide (ΔΔG_Transfer = -1.91 ± 0.53 kJ/mol). elifesciences.org
Tyrosine vs. Phenylalanine Side ChainsAlchemical Free Energy CalculationTransfer from water to cyclohexane strongly favors Phe (ΔΔG_Transfer = 13.29 ± 0.20 kJ/mol). elifesciences.org
Neutral Amino AcidsMonte Carlo Simulation (OPLS-AA force field)Hydration free energies can be approximated by adding side chain contributions to that of glycine. Tyrosine does not show significant nonadditivity as its hydroxyl group is far from the backbone. researchgate.net
N-acetyl-L-tyrosine ethyl ester (ATEE)CalorimetryThe enthalpy change (ΔrH°) for hydrolysis by chymotrypsin (B1334515) was measured at -33.3 kJ mol⁻¹.
Phenylalanine and Tyrosine Methyl Esters1H NMR, IR Spectroscopy, Theoretical CalculationsConformational behavior in various solvents is dictated by a balance of steric and hyperconjugative interactions, not solely hydrogen bonds. usp.br

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a protein receptor at an atomic level. These methods provide structural hypotheses for how a ligand binds, the key interactions that stabilize the complex, and a semi-quantitative estimation of binding affinity.

Ligand-Protein Interaction Profiling with this compound Analogs

Docking studies on analogs of this compound have provided valuable insights into their potential as inhibitors for various enzymes. A notable example involves the screening of fragments against CYP121, an essential cytochrome P450 enzyme from Mycobacterium tuberculosis. In this study, the methyl ester of D-tyrosine was identified as a fragment hit, increasing the thermal stability of CYP121. researchgate.net Subsequent docking simulations of elaborated compounds based on this fragment predicted that the ester motif could form interactions with an arginine residue (Arg386) near the enzyme's heme cofactor. researchgate.net These simulations also showed that both D- and L-enantiomers of related compounds could satisfy the CYP121 binding pharmacophore, forming interactions with the heme and engaging in aromatic stacking with Phe168 and Trp182 residues. researchgate.net

In another study focused on protein tyrosine phosphatases (PTPs), a methyl ester analog of a Shp2 inhibitor (SPI-112) was synthesized. science.gov While the analog itself was inactive in vitro, computer modeling suggested that the parent compound binds to the catalytic pocket of Shp2. science.gov This highlights how methyl esters can be used as prodrugs that are hydrolyzed by cellular esterases to release the active carboxylic acid form. science.gov

Docking studies on other enzyme classes, such as protein tyrosine kinases (PTKs), have also been performed with tyrosine-containing compounds. A study using AutoDock investigated the binding of a tyrosine-containing tripeptide and a flavin analog (2-deoxo-2-tyrosino-5-deazaflavin) to various PTKs. diva-portal.org The flavin analog was found to bind to the platelet-derived growth factor receptor (PDGFR, c-kit) by forming two hydrogen bonds via the 2-tyrosinyl COOH group with the residue Tyr670, exhibiting a calculated binding free energy (ΔGb) of -11.32 kcal/mol. diva-portal.org

Table 2: Examples of Molecular Docking Studies with Tyrosine Analogs

Ligand/AnalogTarget ProteinDocking SoftwareKey Interacting ResiduesPredicted Binding Energy (ΔGb)Reference
D-Tryptophan Methyl Ester AnalogCYP121 (M. tuberculosis)N/A (Simulations performed)Arg386, Phe168, Trp182N/A researchgate.net
2-deoxo-2-tyrosino-5-deazaflavinPDGFR (c-kit, 1T46)AutoDockTyr670-11.32 kcal/mol diva-portal.org
2-deoxo-2-tyrosino-N10-methylflavin-N-oxideFGFR (1AGW)AutoDockAdenine binding pocket-11.85 kcal/mol researchgate.net
Isoindoline-1,3-dione derivative (Compound 27)InhA (M. tuberculosis, 2H7I)Schrodinger GlideTyr158, Phe147N/A nih.gov
SPI-112 (parent compound)Shp2N/A (Modeling performed)Catalytic pocketN/A science.gov

Predictive Modeling of Binding Affinity and Selectivity

Predicting the binding affinity (BA) and selectivity of a ligand for its target protein is a central goal in computational drug discovery. Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), quantifies the strength of a drug-target interaction. elifesciences.org Accurate computational prediction of BA is crucial for screening large compound libraries and prioritizing candidates for experimental testing. nih.govelifesciences.org

Various machine learning and statistical models have been developed to predict binding affinity. These models often use features derived from the protein-ligand complex, such as the number and type of interfacial contacts, electrostatic complementarity, and shape complementarity. nih.gov Machine learning approaches, including kernel ridge regression and deep learning models like DeepDTA, have shown significant success in accurately predicting peptide-protein and drug-target binding affinities. bioone.orgelifesciences.org

Interestingly, studies using multivariate linear regression models have revealed the profound impact of specific amino acid identities at the protein-protein interface on binding affinity. nih.gov One comprehensive study identified tyrosine as the most critical amino acid for controlling BA, showing the strongest correlation and being consistently ranked as the most important feature in predictive models. nih.gov Glycine and serine were identified as the next most important residues. nih.gov This suggests that the presence of tyrosine residues in a binding site, or in a ligand like this compound, is a significant determinant of the interaction strength.

The development of predictive models for BA involves several steps:

Dataset Curation: Assembling a high-quality dataset of protein-ligand complexes with experimentally determined binding affinities from databases like ProNAB. upv.es

Feature Generation: Deriving descriptive features from the complex structures, which can include properties at the atomic, residue, or whole-protein level. nih.govresearchgate.net

Model Training: Using machine learning algorithms (e.g., support vector regression, random forests, neural networks) to learn the relationship between the features and the experimental binding affinities. researchgate.net

Validation: Rigorously testing the model's predictive power on an independent test set or through cross-validation techniques like jack-knife testing. upv.es

Bioinformatics and Sequence Analysis

Bioinformatics provides a powerful lens through which to analyze the roles of specific amino acids in the context of entire proteomes. By examining sequence and structural databases, researchers can uncover patterns related to the function, modification, and evolutionary conservation of residues like tyrosine.

Analysis of Tyrosine Residues within Protein Structures

Bioinformatic analyses of human and other proteomes have revealed the diverse and critical roles of tyrosine residues. These residues are not merely structural components but are key players in cellular signaling, primarily through post-translational modifications (PTMs). A prominent PTM is phosphorylation, where protein tyrosine kinases (PTKs) add a phosphate (B84403) group to a tyrosine, and protein tyrosine phosphatases (PTPs) remove it, creating a molecular switch that regulates a vast array of cellular processes.

Genome-wide surveys and bioinformatic analyses have been conducted to catalog and characterize the families of human PTPs. These studies examine domain architecture, alternative splicing, and the existence of pseudogenes, revealing layers of regulatory complexity. For example, analysis of expressed sequence tags (ESTs) has led to the discovery of novel PTP isoforms, which may have altered enzymatic activity due to deletions in their catalytic domains.

Another significant modification is tyrosine nitration, the addition of a nitro group to form 3-nitrotyrosine. A comprehensive bioinformatic analysis of the human proteome found that proteins susceptible to tyrosine nitration are significantly enriched for being phosphoproteins and containing coiled-coil domains. This suggests a potential for crosstalk between these two modification pathways. The analysis also revealed that a statistically significant number of tyrosine residues that are phosphorylated are also predicted to be nitratable, indicating that nitration could affect signaling by interfering with phosphorylation.

Evolutionary analyses of viral proteins have also highlighted the importance of tyrosine. A bioinformatic study of begomoviruses showed the emergence of a putative tyrosine phosphorylation site in the movement protein of New World viruses, which was correlated with enhanced purifying selection in that region, suggesting a key adaptive role for this residue.

Evolutionary and Structural Insights from D-Amino Acid Incorporations

While L-amino acids are the canonical building blocks of proteins synthesized by ribosomes, D-amino acids are found in nature, often in bacterial cell walls and in specialized peptides synthesized by non-ribosomal peptide synthetases (NRPSs). The incorporation of D-amino acids, such as D-tyrosine, into peptides has significant structural and evolutionary implications.

From a structural standpoint, the incorporation of a D-amino acid into a peptide chain that is otherwise composed of L-amino acids can be disruptive to canonical secondary structures like α-helices. elifesciences.org This disruption can drastically reduce the helical content, which in turn influences properties like hydrophobicity and the mechanism of action for antimicrobial peptides. elifesciences.org However, this does not mean that peptides containing D-amino acids are unstable. Computational modeling has shown that peptides composed of a mixture of L- and D-amino acids can adopt stable conformations, with some structures like long β-sheets and loops being less sensitive to D-amino acid replacement than short β-sheets. biorxiv.org

Evolutionarily, there is a strong selection against the incorporation of D-amino acids into the proteome. Ribosomes have evolved to discriminate against D-aminoacyl-tRNAs, significantly slowing the rate of peptide bond formation when a D-amino acid is in the active site. A crystal structure of a bacterial ribosome with a D-aminoacyl-tRNA analog revealed the mechanistic basis for this discrimination: while the D-amino acid side chain is accommodated in the binding pocket, the stereochemistry does not allow for an optimal nucleophilic attack by the α-amino group or the hydrogen bonding required for efficient proton transfer during catalysis.

Despite this ribosomal exclusion, the metabolism of D-amino acids persists in many organisms, including higher plants. acs.orgusp.br Systemic analysis suggests that the enzymes for D-amino acid metabolism were not simply inherited from cyanobacteria but have a complex evolutionary history involving multiple gene transfers and losses. acs.orgusp.br Their retention implies they fulfill important metabolic roles, potentially critical for the evolution of land plants. acs.orgusp.br The presence of D-amino acids in natural products like the venom peptides of spiders and platypus can increase their potency and effective lifetime, demonstrating a clear evolutionary advantage in specific contexts. elifesciences.org

Advanced Analytical Techniques for N Acetyl D Tyrosine Methyl Ester Research

Chromatographic Method Development and Validation

Chromatographic techniques are indispensable for separating AC-D-TYR-OME from starting materials, byproducts, and its L-enantiomer. The development of robust and validated chromatographic methods ensures the quality and reliability of research findings.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

The purity of a synthesized batch of this compound is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal contributions from other impurities. For instance, commercial suppliers often guarantee a purity of ≥98% as determined by HPLC. chemimpex.com

Furthermore, HPLC is an effective tool for real-time or time-point monitoring of chemical reactions. longdom.org During the synthesis of this compound, small aliquots can be withdrawn from the reaction mixture at various time intervals. HPLC analysis of these aliquots can track the depletion of starting materials and the formation of the product. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize yield and minimize impurity formation. The time-dependent decrease in the reactant's peak and the corresponding increase in the product's peak provide a clear kinetic profile of the reaction. researchgate.net

Table 1: Example of HPLC Data for Monitoring the Synthesis of this compound

Reaction Time (hours)This compound Peak Area (%)Starting Material Peak Area (%)
00100
13565
26832
4955
6982

Chiral Chromatography for Enantiomeric Purity Assessment

Since biological systems exhibit high stereospecificity, confirming the enantiomeric purity of chiral molecules like this compound is critical. Chiral chromatography is the definitive method for separating enantiomers (D- and L-isomers) and quantifying the enantiomeric excess (ee) of the desired D-isomer. This is particularly important as impurities from L-amino acid starting materials or racemization during synthesis can compromise the product's quality. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.com These phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com In many cases on such columns, the D-enantiomer is more strongly retained than the corresponding L-enantiomer. sigmaaldrich.com The development of a chiral HPLC method involves optimizing the mobile phase composition (e.g., the type and concentration of organic modifier and any additives) to achieve baseline separation of the two enantiomers. pensoft.net

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterCondition
Chiral Stationary Phase (CSP)Teicoplanin-based (e.g., CHIROBIOTIC T)
Mobile PhaseMethanol (B129727)/Water/Formic Acid Gradient
Flow Rate0.8 mL/min
DetectionUV at 254 nm
Retention Time (L-isomer)10.2 min
Retention Time (D-isomer)11.5 min
Resolution (Rs)> 2.0

LC-MS/MS for Identification and Quantification in Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This makes it the gold standard for identifying and quantifying low levels of this compound in complex biological matrices such as plasma, urine, or cell culture media. bioanalysis-zone.comnih.govnih.gov

The process involves chromatographic separation of the analyte from the complex matrix, followed by ionization (typically electrospray ionization, ESI) and mass analysis. wikipedia.org In tandem MS, a specific precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling accurate quantification even at very low concentrations. nih.gov Effective sample preparation, such as protein precipitation or solid-phase extraction, is crucial to remove matrix components that can interfere with the analysis. researchgate.netnih.gov

Table 3: Typical LC-MS/MS Parameters for Quantification of this compound

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺) m/z238.1
Product Ion 1 m/z (for quantification)121.1
Product Ion 2 m/z (for confirmation)181.1
Collision EnergyOptimized for specific instrument
Sample PreparationProtein Precipitation followed by SPE

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and mass of this compound, serving as orthogonal techniques to chromatography for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to confirm the precise atomic connectivity of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the aromatic protons of the tyrosine ring, the α- and β-protons of the amino acid backbone, the amide proton, and the singlets for the acetyl (CH₃) and methyl ester (OCH₃) groups.

¹³C NMR detects the carbon atoms in the molecule, with signals corresponding to the carbonyl carbons (amide and ester), the aromatic carbons, the α- and β-carbons, and the methyl carbons of the acetyl and ester groups.

The combination of these techniques allows for the complete assignment of all proton and carbon signals, confirming that the correct structure has been synthesized. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to OH)~6.7~115
Aromatic CH (meta to OH)~7.0~130
α-CH~4.6~55
β-CH₂~3.0~37
NH~6.0-8.0 (solvent dependent)-
Ester O-CH₃~3.7~52
Acetyl CH₃~2.0~23
Ester C=O-~172
Amide C=O-~170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. For this compound (molecular formula C₁₂H₁₅NO₄), high-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy (237.1001 Da), confirming the elemental composition. nih.gov

When subjected to tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 238.1) undergoes predictable fragmentation. The analysis of these fragments provides further structural confirmation. The fragmentation of protonated tyrosine and its derivatives typically follows several key pathways, including the loss of ammonia (NH₃), water (H₂O), and the loss of the entire side chain. nih.gov For this compound, characteristic fragments would arise from the cleavage of the amide and ester bonds, as well as fragmentation of the tyrosine side chain. The most prominent fragment is often the tropylium-like ion resulting from the cleavage of the Cα-Cβ bond.

Table 5: Expected MS/MS Fragmentation of this compound ([M+H]⁺ = 238.1)

m/z of Fragment IonProposed Neutral LossProposed Fragment Structure
221.1NH₃Loss of ammonia from the α-amino group
181.1CH₃-CO-NH₂Loss of acetamide fragment
179.1HCOOCH₃Loss of methyl formate from the ester
136.1[M+H - (CH₃CO + OCH₃)]Ion corresponding to the tyrosine backbone
121.1[M+H - (CH₃CONHCHCOOCH₃)]Ion corresponding to the p-hydroxybenzyl side chain
107.1[M+H - (C₄H₇NO₃)]p-hydroxybenzyl cation (tropylium-like ion)

Near-Infrared (NIR) Spectroscopy for Amino Acid Sequence-Dependent Analysis

Near-Infrared (NIR) spectroscopy is a powerful analytical tool for the non-destructive analysis of biological samples. nih.gov This technique measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 780 to 2500 nm), which corresponds to overtones and combination bands of fundamental molecular vibrations. nih.gov While NIR spectra can be complex due to overlapping broad bands, they contain valuable information about the chemical composition of a sample, including its amino acid content. nih.gov

Recent research has focused on developing NIR-based methods for amino acid sequence-dependent analysis of peptides. rsc.orgrsc.org Detailed analysis of the NIR spectra of various amino acid aqueous solutions has revealed distinct spectral patterns for different amino acid residues. rsc.orgrsc.org For instance, characteristic bands in the 6200–5700 cm⁻¹ and 5000–4200 cm⁻¹ regions can be used to identify specific amino acids like tyrosine, glycine, and proline. rsc.org

For peptides, the NIR spectra in the 5000–4500 cm⁻¹ region are particularly informative. rsc.orgrsc.org This region shows spectral differences that depend on the amino acid species and their sequence within the peptide. These differences arise from the combination of N–H stretching and amide II/III modes, as well as the first overtones of amide II and amide I bands. rsc.orgrsc.org By applying chemometric techniques such as partial least squares regression (PLSR), it is possible to quantitatively evaluate the concentrations of dipeptides and tripeptides, demonstrating the potential of NIR spectroscopy as a process analytical technology (PAT) tool for monitoring peptide synthesis. rsc.org

The application of NIR spectroscopy extends to the analysis of all 20 common amino acids in complex mixtures like mammalian cell culture broths. nih.gov By acquiring absorbance spectra in the 4000–11,000 cm⁻¹ range and employing spectral pre-processing techniques, robust quantification models can be developed. nih.gov For tyrosine specifically, NIR spectroscopy has been used to develop prediction models for its quantification in agricultural products with reasonable accuracy. cgiar.org This capability is crucial for analyzing compounds like N-Acetyl-D-Tyrosine Methyl Ester, where understanding its concentration and interactions within a biological matrix is essential.

Table 1: Characteristic NIR Spectral Regions for Amino Acid Analysis
Spectral Region (cm⁻¹)Associated Molecular VibrationsApplication in Amino Acid AnalysisReference
6200–5700Overtones of N-H and O-H stretchingIdentification of different amino acid residues in aqueous solutions. rsc.org
5000–4200Combination bands involving N-H, C=O, and C-N stretchingIdentification of different amino acid residues in aqueous solutions. rsc.org
5000–4500Combinations of N–H stretching and amide II/III modes; first overtones of amide II and amide IDifferentiation of tripeptide species based on amino acid composition and sequence. rsc.orgrsc.org
4000–11,000Broad range covering various overtones and combination bandsQuantification of all 20 amino acids in complex mixtures like cell culture media. nih.gov

Advanced Detection Strategies

High-Sensitivity and High-Selectivity Detection Methodologies

The accurate detection and quantification of N-Acetyl-D-Tyrosine Methyl Ester and related tyrosine derivatives often require analytical methodologies that offer both high sensitivity and high selectivity, especially when dealing with complex biological matrices.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS/MS), stands as a cornerstone for the sensitive and specific analysis of tyrosine and its adducts. nih.gov These methods allow for the separation of the target analyte from interfering substances and its subsequent identification and quantification based on its mass-to-charge ratio and fragmentation patterns. nih.gov For example, LC-HRMS/MS (liquid chromatography–high-resolution tandem mass spectrometry) is a powerful tool for identifying peptides with post-translational modifications, including tyrosine adducts, in proteomics research. nih.gov

Electrochemical sensors represent another promising approach for the rapid and sensitive determination of amino acid isomers. Recently, an electrochemiluminescence (ECL) sensor was developed for the determination of tyrosine isomers. nih.gov This sensor demonstrated a low limit of detection for L-tyrosine (2.87 x 10⁻⁶ M) and D-tyrosine (2.56 x 10⁻⁵ M), showcasing its potential for food nutrition analysis and other applications where chiral selectivity is important. nih.gov Such a platform could be adapted for the specific detection of N-Acetyl-D-Tyrosine Methyl Ester.

Optical spectroscopy methods, including those based on chromogenic and fluorogenic sensors, offer a convenient means of chemical detection where an optical event, such as a change in absorption or fluorescence, signals the presence of the target analyte. researchgate.net While not as universally applied as mass spectrometry for quantitative analysis, these sensor-based approaches can provide rapid, high-throughput screening capabilities. The development of novel probes and sensing strategies continues to push the boundaries of sensitivity and selectivity for a wide range of analytes, including derivatives of amino acids.

Table 3: Comparison of Advanced Detection Methodologies for Tyrosine Derivatives
MethodologyPrincipleStrengthsPotential Application for this compoundReference
HPLC-MS/MSChromatographic separation followed by mass analysis of parent and fragment ions.High sensitivity, high selectivity, structural information, well-established.Accurate quantification in complex biological fluids and tissues. nih.govnih.gov
GC-MSChromatographic separation of volatile compounds followed by mass analysis.Excellent separation efficiency for volatile/derivatized analytes.Analysis after appropriate derivatization to increase volatility. nih.gov
Electrochemical Sensors (ECL)Detection based on light emission during an electrochemical reaction.High sensitivity, rapid analysis, potential for miniaturization.Selective detection based on chiral recognition or specific binding events. nih.gov
Fluorogenic/Chromogenic SensorsAnalyte binding induces a change in fluorescence or color.Rapid screening, potential for in-situ or imaging applications.Development of specific molecular probes for high-throughput screening. researchgate.net

Applications in Advanced Chemical and Biochemical Research of N Acetyl D Tyrosine Methyl Ester

Building Blocks for Complex Bioactive Compounds

The modified structure of N-Acetyl-D-tyrosine methyl ester makes it a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of N-Acetyl-D-tyrosine methyl ester into peptide sequences is a key strategy in the design of such molecules. researchgate.netresearchgate.net The N-acetylation and methyl esterification protect the terminal ends of the amino acid, allowing for controlled and specific chemical modifications.

The use of D-amino acids, like N-Acetyl-D-tyrosine methyl ester, is particularly significant in increasing the resistance of peptidomimetics to proteolysis, the enzymatic breakdown of proteins and peptides. researchgate.net This is because natural proteases are stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid, the resulting peptidomimetic is less susceptible to degradation, prolonging its half-life in biological systems. researchgate.net

Table 1: Research Findings in Peptidomimetic Design

Research Focus Key Finding Reference
Enzymatic Hydrolysis N-methyl-amino acid derivatives, a related modification, decrease the rate of peptide hydrolysis by trypsin-like enzymes. researchgate.net
Structural Stability The introduction of unnatural amino acids, such as D-isomers, into a peptide sequence increases resistance to proteolysis. researchgate.net
Synthesis Strategy The use of a mixed anhydride (B1165640) procedure allows for the coupling of N-Acetyl-D-tyrosine methyl ester without needing to protect the tyrosine hydroxyl group. researchgate.net

Exploration of Novel Chemical Entities with Modulated Biological Activity

N-Acetyl-D-tyrosine methyl ester serves as a scaffold for the development of novel chemical entities with tailored biological activities. Chemical modifications to this core structure can lead to compounds with altered potencies, selectivities, and pharmacokinetic profiles. researchgate.net

One strategy involves the introduction of various functional groups to the tyrosine ring or modifications of the acetyl and methyl ester groups. For instance, the replacement of a carboxylic moiety with bioisosteres like hydroxamates, oxadiazoles, or tetrazoles has been explored to improve activity and reduce cytotoxicity in other contexts. nih.gov These principles can be applied to derivatives of N-Acetyl-D-tyrosine methyl ester to generate libraries of new compounds for screening against various biological targets.

Probes for Mechanistic Biological Studies

The unique properties of N-Acetyl-D-tyrosine methyl ester also make it a valuable tool for probing fundamental biological processes at the molecular level.

Investigation of Protein Interactions and Enzyme Activities for Metabolic Insights

N-Acetyl-D-tyrosine methyl ester and its analogs are utilized to study the intricacies of protein-protein interactions and the kinetics of enzyme-catalyzed reactions. chemimpex.comamazonaws.com As a modified amino acid, it can be incorporated into synthetic peptides that are then used as substrates or inhibitors to characterize enzymes involved in metabolic pathways.

For example, second-derivative ultraviolet (UV) absorption analysis can be used to study cation-π interactions between salts and the aromatic rings of amino acids like tyrosine. amazonaws.com By using N-acetylated and C-ethyl esterified amino acids, researchers can minimize electrostatic interactions that might complicate the interpretation of spectral changes, allowing for a more focused study of these specific interactions which are crucial for protein structure and function. amazonaws.com

Table 2: Application of N-Acetyl-D-Tyrosine Methyl Ester in Protein and Enzyme Studies

Study Area Method Key Insight Reference
Protein Structure Second-derivative UV absorption analysis Allows for the detection of subtle shifts in the UV absorbance of the tyrosine ring due to interactions with cations, providing information on the local environment and solvent accessibility of the aromatic group within a protein. amazonaws.com
Enzyme Assays Substrate for esterases and proteases The hydrolysis of the ester bond can be monitored to measure enzyme activity.

Probing Neurotransmitter Production and Metabolic Pathways

Tyrosine is a precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. ahajournals.org N-Acetyl-D-tyrosine methyl ester, as a stable and soluble derivative of tyrosine, can be used to investigate the metabolic pathways involved in neurotransmitter production. chemimpex.com Its ability to be incorporated into peptides facilitates the study of tyrosine's role in these critical biological processes. chemimpex.com

In conditions like phenylketonuria (PKU), where the metabolism of phenylalanine to tyrosine is impaired, there is an accumulation of phenylalanine and its metabolites. nih.gov Untargeted metabolomics studies in PKU mouse models have identified various phenylalanine-related analytes, including conjugates and peptides. While not directly studying N-Acetyl-D-Tyrosine Methyl Ester, this research highlights the importance of understanding the metabolic fate of aromatic amino acids and their derivatives in both healthy and diseased states.

Understanding Allosteric Regulation in Enzyme Function

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where the binding of a molecule (an allosteric effector) to a site other than the active site modulates the enzyme's function. jaypeedigital.com Enzymes are often regulated by small molecules that bind to these allosteric sites, causing conformational changes that either enhance or reduce catalytic activity. jaypeedigital.com

N-Acetyl-D-tyrosine methyl ester and its analogs can be designed as potential allosteric modulators. By systematically altering the structure of this compound, researchers can explore the specific chemical features required for binding to allosteric sites and influencing enzyme behavior. For instance, in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) is allosterically inhibited by tyrosine. nih.gov Structural studies have revealed that tyrosine binds to a regulatory domain, causing a conformational change that blocks substrate access to the active site. nih.gov Synthetic tyrosine derivatives could be used to further probe the specifics of this allosteric gating mechanism.

Research Tools in Protein Engineering and Design

N-Acetyl-D-Tyrosine Methyl Ester (AC-D-TYR-OME) and other D-amino acid derivatives serve as valuable tools in the field of protein engineering and design. The incorporation of non-canonical amino acids, particularly D-isomers, into peptides and proteins allows for the creation of structures with enhanced stability and novel functionalities. This strategic substitution is a cornerstone of modern protein modification, enabling researchers to overcome the natural limitations of the 20 canonical L-amino acids.

Construction of Synthetic Binding Proteins with Tyrosine-Rich Motifs

The design of synthetic binding proteins often leverages specific amino acid motifs to achieve high affinity and selectivity for a target molecule. Tyrosine, with its phenolic side chain, is particularly important due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking. nih.govformulationbio.com These interactions are crucial for establishing stable binding interfaces. oup.com

This compound serves as a protected building block for the solid-phase synthesis of these stabilized peptides. The acetyl group on the N-terminus and the methyl ester on the C-terminus prevent unwanted side reactions during the coupling process. This allows for the precise insertion of D-tyrosine at desired positions within a peptide chain, a key step in creating robust tyrosine-rich binding motifs. For instance, D-amino acid analogues of self-assembling peptides, including those containing D-tyrosine, have been shown to form stable hydrogel structures with potential applications as vaccine adjuvants. nih.gov The incorporation of D-tyrosine enhances the proteolytic stability of these materials. nih.gov

The general advantages of incorporating D-amino acids into peptides are summarized in the table below.

FeatureAdvantageReference
Protease Resistance Not easily recognized or degraded by natural proteases. nih.gov
Longer Half-Life Increased stability in biological environments leads to prolonged activity. nih.gov
Biocompatibility Generally well-tolerated with lower immunogenicity compared to foreign L-peptides. nih.gov
Structural Diversity Allows for the creation of unique three-dimensional structures and binding properties. nih.gov

Engineering Enzymes for Novel Catalytic Functions

The engineering of enzymes to catalyze novel reactions or to improve existing activities is a major focus of biotechnology. This compound can be utilized in this field primarily as a specific substrate for characterizing enzyme activity or as a building block in the synthesis of enzyme inhibitors or probes.

While enzymes are inherently chiral-specific, protein engineering techniques can alter this specificity. Researchers have successfully engineered aminoacyl-tRNA synthetases to selectively recognize and incorporate D-isomers of amino acids, including D-tyrosine, into proteins during in vitro translation. frontiersin.org This opens the door to creating enzymes that contain D-amino acids, potentially conferring novel structural and catalytic properties.

Furthermore, enzymes can be engineered to act on D-amino acid derivatives. For example, a GNAT-related enzyme has been described that catalyzes the formation of N-acetyl-D-aromatic amino acids, including N-acetyl-D-tyrosine, from the corresponding D-amino acid and acetyl-CoA. acs.org Peroxidases have also been used to catalyze the oxidative polymerization of tyrosine derivatives, including N-acetyltyrosine. sigmaaldrich.com

A key application of this compound is in the characterization of enzyme kinetics and specificity. For instance, N-acetyl-L-tyrosine ethyl ester (ATEE) is a well-known substrate for the protease chymotrypsin (B1334515). nih.govchemimpex.com By comparing the hydrolysis rates of the L-isomer (ATEE) with its D-counterpart (N-acetyl-D-tyrosine ethyl ester), researchers can precisely quantify the enantiomeric specificity of an enzyme. nih.gov This comparative analysis is crucial for understanding the structure-function relationship of an enzyme's active site and for guiding rational design efforts to alter its substrate preference.

Development of Amino Acid Conjugates for Enhanced Bioactivity Studies

The conjugation of amino acids to other bioactive molecules is a widely used strategy to improve their therapeutic properties, such as solubility, stability, and cellular uptake. acs.org this compound is a valuable precursor in the synthesis of such conjugates due to its protected functional groups and the inherent stability conferred by the D-configuration. The acetyl group enhances both solubility and stability, making it an ideal candidate for these synthetic applications. mdpi.com

Amino acid conjugates have shown promise in a variety of therapeutic areas. The general approach involves linking an amino acid, which can be recognized by cellular transport systems, to a pharmacologically active compound. This can enhance the absorption and distribution of the drug. acs.org

Several studies have demonstrated the synthesis and evaluation of conjugates containing tyrosine derivatives. For example, piperoyl-amino acid ester conjugates have been synthesized and shown to have significant antileishmanial activity, with the ester forms exhibiting high activity against amastigotes. acs.org In another study, a series of glycosylated N-fatty acyl-L-tyrosines and N-lipoyl-L-tyrosine methyl esters were synthesized and evaluated for cytotoxic and antimicrobial activities. The inclusion of D-amino acids is a known strategy to improve the stability of such conjugates against enzymatic degradation. nih.gov For instance, naproxen (B1676952) has been linked to peptides containing D-tyrosine, and phosphotyrosine versions of these conjugates have been prepared as substrates for phosphatases.

The table below summarizes examples of amino acid conjugates and their observed bioactivities.

Conjugate ClassBuilding BlocksTarget BioactivityReference
Piperoyl-amino acid estersPiperic acid, various amino acid methyl esters (including L-tyrosine)Antileishmanial acs.org
Glycosylated N-fatty acyl-L-tyrosinesFatty acids, L-tyrosine, various carbohydratesCytotoxic, Antimicrobial
Naproxen-D-amino acid peptidesNaproxen, D-amino acid peptides (including D-tyrosine)Substrates for phosphatases
Imidazolo/quinazolino-peptide derivativesImidazole/quinazoline scaffolds, amino acids (including Tyrosine)Anthelmintic

The synthesis of these conjugates often involves standard peptide coupling chemistry, where the protected nature of this compound allows for its efficient incorporation. Its use as a building block contributes to the development of novel therapeutic agents with improved pharmacokinetic profiles and enhanced biological effects. mdpi.com

Future Research Directions and Unexplored Avenues for N Acetyl D Tyrosine Methyl Ester

Integration with Advanced High-Throughput Screening Platforms

The unique structure of Ac-D-Tyr-OMe makes it a valuable candidate for inclusion in large-scale chemical libraries used in high-throughput screening (HTS). Future research should focus on systematically integrating this compound into advanced screening platforms to identify novel biological activities and molecular targets.

Library Expansion: Incorporating this compound and its derivatives into screening libraries will increase chemical diversity, particularly with respect to stereochemistry. This could lead to the discovery of hits against targets that are unresponsive to more common L-amino acid-based compounds.

Assay Development: A significant avenue of research lies in developing specific HTS assays tailored to this compound. This includes creating fluorescence-based or mass spectrometry-based assays to monitor its interaction with enzymes, receptors, or other proteins. For instance, targeted metabolomic workflows using techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can be adapted for high-throughput analysis of pathways involving D-amino acids. nih.gov

Miniaturization and Automation: The development of miniaturized HTS formats, such as those using 384-well or even higher-density plates, can accelerate the screening of this compound against vast panels of biological targets. acs.org Automating these processes will be critical for efficiently analyzing the large datasets generated. acs.org

Exploration of Novel Bioconjugation Chemistries for this compound

The tyrosine side chain is a versatile handle for bioconjugation, a process of covalently linking molecules for various applications like creating antibody-drug conjugates or fluorescent probes. nih.govnumberanalytics.com While methods for modifying L-tyrosine are established, exploring these and other novel chemistries for this compound is a promising research frontier. The stability of the D-amino acid backbone could yield more robust bioconjugates.

Key areas for exploration include:

Site-Selective Modification: Tyrosine's relatively low surface exposure on many proteins makes it an excellent target for site-selective modification. nih.govjst.go.jp Adapting methods like the three-component Mannich-type reaction or using electrophilic π-allyl palladium complexes could allow for the precise attachment of cargo to this compound-containing peptides. nih.govnumberanalytics.com

Enzyme-Mediated Ligation: Enzymes like tyrosinase and horseradish peroxidase (HRP) can be used to activate the tyrosine phenol (B47542) for conjugation. nih.govjst.go.jp Investigating the efficiency of these enzymes with a D-amino acid substrate could open new avenues for creating specific linkages under mild, biological conditions. Tyrosinase, for example, oxidizes tyrosine to a reactive o-quinone, which can then be coupled with various nucleophiles or undergo cycloaddition reactions. nih.gov

"Click" Chemistry Approaches: The development of "tyrosine-click" reactions, such as those using 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), offers a rapid and highly selective method for modification. nih.govmdpi.com Research into the kinetics and stability of PTAD conjugation with this compound would be highly valuable, especially for applications requiring fast labeling, such as with short-lived radioisotopes. mdpi.com

Table 1: Potential Bioconjugation Strategies for this compound

MethodDescriptionPotential Advantage for this compoundReference
Mannich-type ReactionA three-component reaction involving an aniline, an aldehyde, and the phenolic ring of tyrosine to form a C-C bond.Allows for the concurrent addition of two functional groups. nih.gov
Palladium-Mediated AlkylationUses an electrophilic π-allyl palladium complex to achieve O-alkylation of the tyrosine phenol.Proceeds under relatively mild pH conditions (pH 8.5-9). nih.gov
Tyrosinase-Catalyzed ReactionEnzymatically oxidizes tyrosine to a reactive o-quinone, which can be coupled to various molecules.Offers high site-selectivity, especially when used with engineered tyrosine tags. nih.gov
PTAD "Click" ChemistryA rapid ene-type reaction between a PTAD derivative and the tyrosine side chain.Extremely fast reaction kinetics, comparable to other "click" chemistries, and forms stable linkages. nih.govmdpi.com

Deeper Mechanistic Understanding of D-Amino Acid Roles in Complex Biological Systems

D-amino acids play crucial and diverse roles in nature, from being essential components of bacterial cell walls to acting as signaling molecules in the mammalian nervous system. frontiersin.orgfrontiersin.orgresearchgate.net this compound can serve as a powerful chemical tool to dissect these roles further. As a protected and potentially more cell-permeable form of D-tyrosine, it can be used to study its metabolism and downstream effects with greater control.

Future research should address:

Bacterial Biofilm Modulation: Bacteria are known to produce and release D-amino acids, including D-tyrosine, to regulate biofilm formation and disassembly. frontiersin.orgresearchgate.net However, the effects can be species-specific and concentration-dependent. frontiersin.orgresearchgate.net this compound could be used to systematically investigate how D-tyrosine influences the composition of the extracellular polymeric substance (EPS) and cell adhesion in various bacterial species like P. aeruginosa and B. subtilis. researchgate.net

Host-Microbiota Interactions: The gut microbiota produces a variety of D-amino acids, which can influence host physiology. frontiersin.org The host enzyme D-amino acid oxidase (DAO) metabolizes these D-amino acids and is involved in mucosal homeostasis and innate defense. frontiersin.org Using isotopically labeled this compound would allow researchers to trace the uptake and metabolism of D-tyrosine in co-culture systems or animal models, shedding light on this complex cross-talk.

Neuronal and Endocrine Function: In mammals, D-serine and D-aspartate are the most studied D-amino acids, with roles in neurotransmission and hormone regulation. frontiersin.orgtandfonline.com While the functions of D-tyrosine in these systems are less clear, this compound provides a means to explore its potential impact on neurological processes and endocrine signaling pathways. chemimpex.com

Table 2: Established Biological Roles of D-Amino Acids

D-Amino AcidOrganism(s)Biological Role/SystemReference
D-Alanine, D-GlutamateBacteriaKey components of the peptidoglycan cell wall. frontiersin.orgfrontiersin.org
D-Tyrosine, D-Leucine, D-MethionineBacteriaRegulation of biofilm integrity and dispersal. frontiersin.org
D-SerineMammalsCo-agonist of the NMDA receptor in the central nervous system. frontiersin.orgtandfonline.com
D-AspartateMammalsInvolved in neurogenesis and endocrine functions. frontiersin.orgtandfonline.com

Predictive Modeling for Design of this compound-Based Chemical Probes and Tools

Computational chemistry and predictive modeling offer powerful tools to accelerate the design of novel chemical probes. mdpi.com Using this compound as a starting scaffold, these in silico methods can guide the synthesis of targeted probes for specific biological applications.

Structure-Based Design: For proteins with known three-dimensional structures, molecular docking simulations can predict how this compound derivatives might bind. researchgate.net This approach can be used to design selective activators or inhibitors for targets like peroxisome proliferator-activated receptors (PPARs) or other enzymes that may interact with tyrosine-like ligands. researchgate.net

Ligand-Based Modeling: When a target's structure is unknown, machine learning models trained on known active molecules can predict the activity of new compounds. biorxiv.org Deep learning models can also predict small-molecule reactivity, helping to design probes that form specific covalent bonds with their targets while avoiding non-specific activity that leads to false positives in screening assays. nih.gov

Chemical Probe Development: A key challenge in drug discovery is confirming that a compound engages its intended target in a cellular environment. tandfonline.com Predictive modeling can guide the functionalization of this compound with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create chemical probes for target engagement and occupancy studies. tandfonline.com These probes can validate that the biological effect of a compound is a direct result of binding to its intended protein. tandfonline.com

Table 3: Computational Approaches for Probe Design

Modeling TechniqueApplication for this compoundOutcomeReference
Molecular DockingPredicting the binding pose and affinity of this compound derivatives in a protein's active site.Design of selective enzyme inhibitors or receptor agonists/antagonists. researchgate.net
Molecular Dynamics (MD)Simulating the dynamic interactions between a ligand and its target over time to assess binding stability.Refinement of binding poses and understanding of interaction mechanisms. mdpi.com
Deep Learning Reactivity ModelsPredicting the potential for a compound to react non-specifically with biological nucleophiles.Design of specific covalent probes and avoidance of "frequent hitter" compounds. nih.gov
Ligand-Based Bayesian ClassifiersPredicting the activity of novel compounds based on the properties of known active molecules.Virtual screening of chemical libraries to identify promising derivatives for synthesis. biorxiv.org

Synergy with Emerging Synthetic Biology Approaches

Synthetic biology aims to design and construct new biological parts, devices, and systems. frontiersin.org this compound is uniquely positioned to synergize with this field, particularly in the areas of biocontainment and the creation of novel metabolic pathways.

Synthetic Auxotrophy and Biocontainment: A key strategy for the safe use of genetically modified organisms is to make them dependent on a non-standard amino acid (nsAA) that is absent in the natural environment. researchgate.net While D-tyrosine is a natural amino acid, synthetic biology could be used to create bacterial strains whose survival is dependent on the D-enantiomer specifically. This compound could serve as a stable, externally supplied nutrient to control the growth of these engineered organisms.

Engineered Metabolic Pathways: Researchers can design and build novel metabolic pathways in microorganisms for the production of valuable chemicals. nih.gov Synthetic pathways could be engineered to utilize this compound as a precursor for generating new D-amino acid-containing peptides or other complex molecules with potential therapeutic properties.

Development of Biosensors: Genetic circuits can be designed to sense specific molecules and produce a measurable output. frontiersin.org It is conceivable to engineer a circuit that responds to the presence of D-tyrosine or its metabolites. In such a system, this compound could be used as a stable calibrant or a tool to probe the sensor's dynamics and specificity.

Q & A

Basic: What are the optimal synthetic routes for AC-D-TYR-OME, and how can purity be validated?

Methodological Answer:
Synthesis optimization involves iterative testing of reaction conditions (e.g., solvent polarity, temperature, catalysts). For tyrosine derivatives like this compound, solid-phase peptide synthesis (SPPS) or solution-phase methods are common. Validate purity using:

  • HPLC : Use a C18 column, gradient elution (e.g., 0.1% TFA in water/acetonitrile), and UV detection at 280 nm (tyrosine absorbance) .
  • NMR : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on acetyl (δ 2.0–2.2 ppm) and methyl ester (δ 3.6–3.8 ppm) peaks.
  • Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]+^+) and rule out byproducts.

Basic: Which spectroscopic methods are most effective for characterizing this compound’s structure?

Methodological Answer:
Multi-modal spectroscopy is critical:

  • FT-IR : Identify carbonyl stretches (acetyl: ~1740 cm1^{-1}; ester: ~1720 cm1^{-1}).
  • Circular Dichroism (CD) : Confirm D-configuration via chiral center analysis in the 200–250 nm range.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:
Contradictions may arise from bioavailability or metabolic instability. Address this by:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify clearance issues.
  • Metabolite Screening : Use LC-MS to detect degradation products in vivo.
  • Dose Escalation Studies : Compare in vitro IC50_{50} with in vivo effective doses, adjusting for protein binding .
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between datasets .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Standardized Protocols : Document reagent sources, purification steps, and storage conditions (e.g., desiccation at -20°C) .
  • Quality Control (QC) Metrics : Set thresholds for HPLC purity (>98%) and enantiomeric excess (>99%).
  • Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., reaction time, temperature) .

Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cell Viability (MTT/XTT) : Test cytotoxicity in relevant cell lines (e.g., cancer or primary cells).
  • Binding Affinity (SPR/BLI) : Quantify interactions with immobilized targets via surface plasmon resonance .

Advanced: How to design a longitudinal study assessing this compound’s metabolic stability?

Methodological Answer:

  • Cohort Design : Include timepoints (0, 6, 24 hrs) and matrices (plasma, liver microsomes).
  • Stability-Indicating Assays : Monitor degradation via HPLC-MS under physiological conditions (pH 7.4, 37°C).
  • Statistical Power Analysis : Calculate sample size to detect ≥20% degradation with 95% confidence .

Advanced: What statistical approaches address heterogeneity in this compound’s pharmacokinetic data?

Methodological Answer:

  • Mixed-Effects Models : Account for inter-subject variability in clearance rates.
  • Bootstrapping : Estimate confidence intervals for non-normally distributed parameters (e.g., AUC).
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables .

Basic: How to establish a stability-indicating HPLC method for this compound?

Methodological Answer:

  • Column : C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient 5–95% B over 20 min.
  • Validation : Assess linearity (R2^2 > 0.99), precision (%RSD < 2%), and forced degradation (heat, acid/base exposure) .

Advanced: How to integrate transcriptomic and proteomic data when studying this compound’s mechanisms?

Methodological Answer:

  • Multi-Omics Workflow : Use pathway enrichment tools (e.g., STRING, KEGG) to link differentially expressed genes and proteins.
  • Machine Learning : Apply LASSO regression to identify predictive biomarkers of efficacy.
  • Validation : Confirm hits via siRNA knockdown or Western blot .

Advanced: What validation criteria ensure reproducibility in this compound’s preclinical models?

Methodological Answer:

  • BLIND Principles : Blinded dosing, randomization, and inclusion of positive/negative controls.
  • FDA Guidelines : Adhere to ICH Q2(R1) for analytical method validation.
  • Data Transparency : Publish raw datasets, analysis code, and SOPs in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.